

A Comparative Guide to Intermolecular Interactions in Benzamide Analog Crystals

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Compound of Interest

Compound Name: 3-Fluoro-5-(trifluoromethyl)benzamide

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This guide provides a comprehensive analysis of intermolecular interactions in the crystal structures of benzamide and its analogs. By presenting quantitative data, detailed experimental protocols, and visual representations of analytical workflows, this document aims to facilitate a deeper understanding of the non-covalent forces that govern the solid-state architecture of these important pharmaceutical building blocks.

Quantitative Analysis of Intermolecular Interactions

The stability and physical properties of molecular crystals are largely dictated by a delicate balance of intermolecular interactions. In benzamide and its derivatives, hydrogen bonds, π - π stacking, and other weak interactions play a crucial role in defining the crystal packing. The following tables summarize key quantitative data from crystallographic and computational studies of various benzamide analogs, offering a comparative overview of their interaction profiles.

Table 1: Hydrogen Bond Geometry in Benzamide Analogs

Compound	Donor-H...Acceptor	D-H (Å)	H...A (Å)	D...A (Å)	D-H...A (°)	Reference
Benzamide	N-H...O	0.86	2.11	2.95	168	[1]
2,6-Difluorobenzamide	N-H...O	0.86	2.05	2.89	167	[2]
N-ethyl-4-iodobenzamide	N-H...O	0.86	2.01	2.86	170	[3]
N-ethyl-4-ethynylbenzamide	N-H...O	0.86	2.03	2.88	171	[3]
N-(4-methoxyphenyl)benzamide	N-H...O	0.86	1.98	2.83	172	[4]
N-[4-(trifluoromethyl)phenyl]benzamide	N-H...O	0.86	1.99	2.84	173	[4]

Table 2: π - π Stacking Interactions in Benzamide Analogs

Compound	Centroid-to-Centroid Distance (Å)	Interplanar Angle (°)	Slip Angle (°)	Reference
Benzamide	3.78	0	22.5	[5]
1-(1,3-benzodioxol-5-ylcarbonyl) piperidine	3.85	0	-	[6]
2,4-Dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide	3.65	-	-	[7]
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide	3.72	0	-	[8]

Table 3: Hirshfeld Surface Analysis of Selected Benzamide Analogs

Compound	Interaction	Contribution (%)
N-(2-chloro-phenyl-carbamothioyl)-4-fluoro-benzamide	H...H	26.6
S...H/H...S	13.8	
Cl...H/H...Cl	9.5	
N-(4-bromo-phenyl-carbamothioyl)-4-fluoro-benzamide	H...H	19.7
C...H/H...C	14.8	
Br...H/H...Br	12.4	

Experimental and Computational Protocols

The data presented in this guide are derived from a combination of experimental and computational techniques. Understanding the methodologies employed is crucial for interpreting the results and designing further studies.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional arrangement of atoms in a crystal, providing data on bond lengths, bond angles, and intermolecular distances.

Methodology:

- **Crystallization:** Single crystals of the benzamide analog are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
- **Data Collection:** A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F^2 .[\[9\]](#)

Hirshfeld Surface Analysis

Objective: To visualize and quantify intermolecular interactions in a crystal lattice.

Methodology:

- **CIF File Input:** The crystallographic information file (CIF) obtained from SCXRD is used as the input.
- **Surface Generation:** A Hirshfeld surface is generated for a molecule in the crystal. This surface is defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

- **Property Mapping:** Properties such as d_{norm} (a normalized contact distance), shape index, and curvedness are mapped onto the surface to highlight different types of intermolecular contacts.
- **2D Fingerprint Plots:** These plots summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (d_{i}) against the distance to the nearest nucleus outside the surface (d_{e}). The percentage contribution of different interactions can be calculated from these plots.[\[10\]](#)[\[11\]](#)

Density Functional Theory (DFT) Calculations

Objective: To compute the interaction energies between molecules in the crystal and to analyze the nature of these interactions.

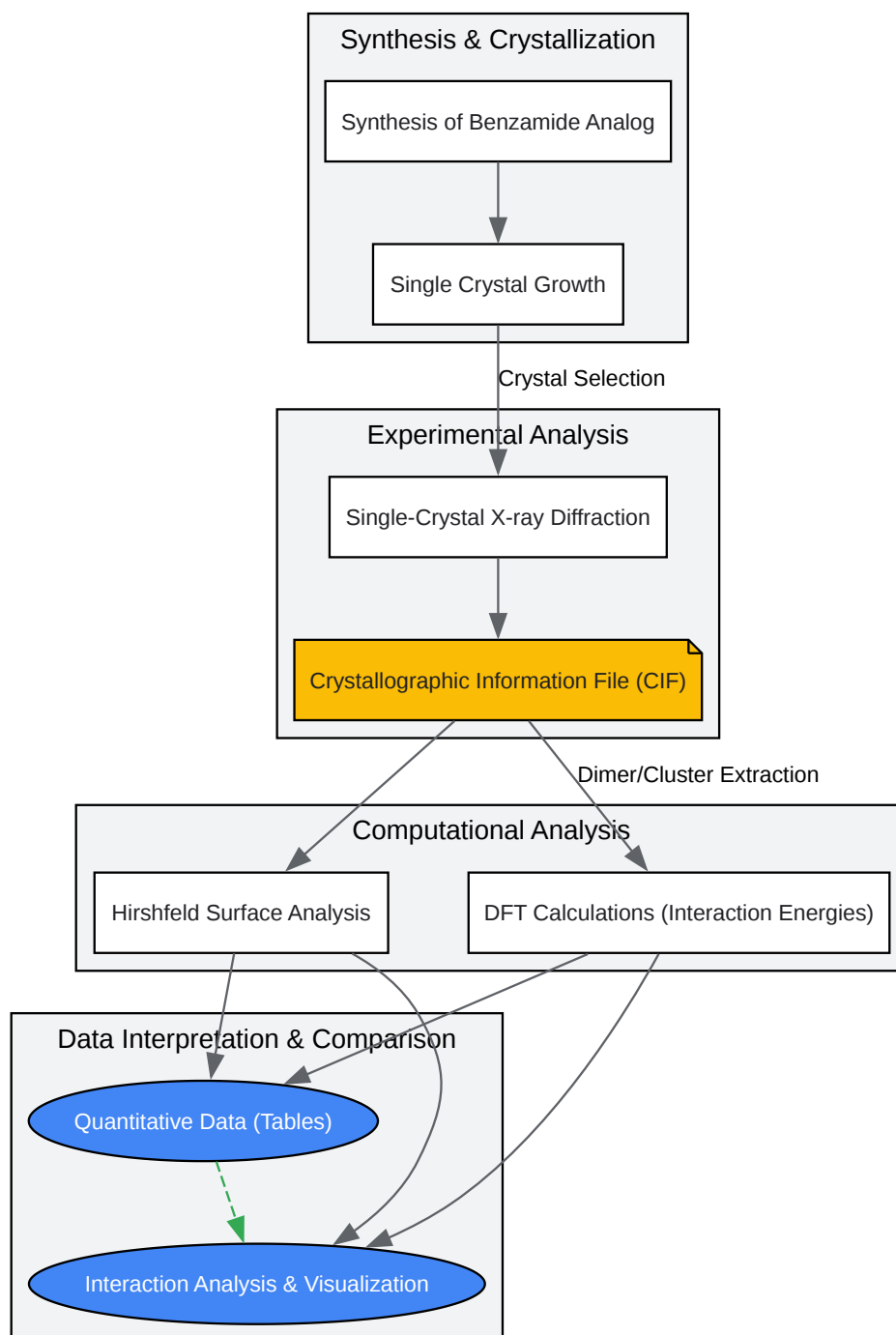
Methodology:

- **Dimer Extraction:** Molecular dimers or clusters are extracted from the crystal structure determined by SCXRD.
- **Computational Level:** The geometry of the dimer is optimized and its interaction energy is calculated using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). Dispersion corrections (e.g., Grimme's D3) are often included to accurately model van der Waals interactions.[\[2\]](#)
- **Energy Decomposition Analysis:** The total interaction energy can be decomposed into electrostatic, exchange-repulsion, polarization, and dispersion components to understand the nature of the intermolecular forces.

Visualizing the Analysis Workflow

The following diagram illustrates the typical workflow for a comprehensive analysis of intermolecular interactions in benzamide analog crystals, from synthesis to detailed computational analysis.

Workflow for Analysis of Intermolecular Interactions

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Caption: A flowchart illustrating the key stages in the analysis of intermolecular interactions in benzamide analog crystals.

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